S(+)-10,11-Dihydroxyaporphine hydrochloride
S(+)-10,11-Dihydroxyaporphine hydrochloride
Brand Name:
Vulcanchem
CAS No.:
41035-30-7
VCID:
VC0105369
InChI:
InChI=1S/C17H17NO2.ClH/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12;/h2-6,13,19-20H,7-9H2,1H3;1H/t13-;/m0./s1
SMILES:
CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.Cl
Molecular Formula:
C17H18ClNO2
Molecular Weight:
303.8 g/mol
S(+)-10,11-Dihydroxyaporphine hydrochloride
CAS No.: 41035-30-7
Reference Standards
VCID: VC0105369
Molecular Formula: C17H18ClNO2
Molecular Weight: 303.8 g/mol
CAS No. | 41035-30-7 |
---|---|
Product Name | S(+)-10,11-Dihydroxyaporphine hydrochloride |
Molecular Formula | C17H18ClNO2 |
Molecular Weight | 303.8 g/mol |
IUPAC Name | (6aS)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrochloride |
Standard InChI | InChI=1S/C17H17NO2.ClH/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12;/h2-6,13,19-20H,7-9H2,1H3;1H/t13-;/m0./s1 |
Standard InChIKey | SKYZYDSNJIOXRL-ZOWNYOTGSA-N |
Isomeric SMILES | CN1CCC2=C3[C@@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.Cl |
SMILES | CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.Cl |
Canonical SMILES | CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.Cl |
Solubility | 12.5 [ug/mL] |
Synonyms | (S)-5,6,6a,7-Tetrahydro-6-methyl- 4H-dibenzo[de,g]quinoline-10,11-diol Hydrochloride; (6aS)-10,11-Dihydroxyaporphine Hydrochloride; (S)-(+)-Apomorphine Hydrochloride |
PubChem Compound | 6852389 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume